An In-depth Technical Guide to (R)-1-(4-tert-butylphenyl)ethanamine: Structure, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(4-tert-butylphenyl)ethanamine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-1-(4-tert-butylphenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research. We will delve into its structural characteristics, explore validated synthetic methodologies, and discuss its critical role as a chiral building block in the development of complex molecules.
Molecular Structure and Physicochemical Properties
(R)-1-(4-tert-butylphenyl)ethanamine is a chiral primary amine with the molecular formula C12H19N and a molar mass of 177.29 g/mol .[1][2] Its structure is characterized by a para-substituted benzene ring bearing a bulky tert-butyl group, and a chiral ethylamine side chain with the (R)-configuration at the stereocenter. This specific arrangement of functional groups imparts distinct properties that are crucial for its applications.
The presence of the tert-butyl group significantly increases the lipophilicity of the molecule, which can enhance the membrane permeability of drug candidates derived from it.[3] The amine group provides a site for further chemical modification and is responsible for the compound's basicity.
Structural Representation:
Caption: 2D structural formula of (R)-1-(4-tert-butylphenyl)ethanamine.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C12H19N | [1][2] |
| Molar Mass | 177.29 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [1] |
| Storage Condition | 2-8°C, away from moisture and direct sunlight | [1] |
Synthesis Methodologies
The synthesis of enantiomerically pure (R)-1-(4-tert-butylphenyl)ethanamine is a critical step for its application in asymmetric synthesis. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution of Racemic 1-(4-tert-butylphenyl)ethanamine
This classical approach involves the separation of a racemic mixture of the amine.[4][5] The underlying principle is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like tartaric acid.[4][5] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of 1-(4-tert-butylphenyl)ethanamine.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Racemate Synthesis: Prepare racemic 1-(4-tert-butylphenyl)ethanamine via reductive amination of 4-tert-butylacetophenone.[6][7]
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol). Add a stoichiometric amount of L-(+)-tartaric acid dissolved in the same solvent.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt, (R)-amine-(+)-tartrate.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (R)-amine.
-
Extraction and Purification: Extract the (R)-amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified product.
The choice of solvent is critical in this process as it directly influences the differential solubility of the diastereomeric salts. The efficiency of the resolution is typically assessed by measuring the enantiomeric excess (ee) of the final product using chiral chromatography.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[4] A prominent method is the asymmetric reductive amination of 4-tert-butylacetophenone.
Principle of Asymmetric Reductive Amination:
This method involves the condensation of 4-tert-butylacetophenone with an ammonia source to form a prochiral imine, which is then reduced in the presence of a chiral catalyst or with a chiral reducing agent. The chiral environment provided by the catalyst or reagent directs the reduction to favor the formation of one enantiomer over the other.
Chemo-enzymatic Synthesis:
A highly efficient and green approach involves the use of enzymes. For instance, a one-pot chemo-enzymatic process can be employed, combining a chemical reaction with a biocatalytic step.[8][9]
Illustrative Chemo-enzymatic Pathway:
Caption: A chemo-enzymatic route for the asymmetric synthesis of (R)-1-(4-tert-butylphenyl)ethanamine.
This approach often provides high enantioselectivity (>99% ee) and operates under mild reaction conditions, making it an attractive option for industrial-scale production.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (R)-1-(4-tert-butylphenyl)ethanamine.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum of the N-acetyl derivative can be a useful tool for characterization.[10]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity (enantiomeric excess) of the final product. A chiral stationary phase is used to separate the (R) and (S) enantiomers.
Applications in Drug Development and Asymmetric Synthesis
(R)-1-(4-tert-butylphenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The activity of many bioactive molecules is dependent on their chirality, making enantiomerically pure starting materials like this amine highly sought after.[1]
Role as a Chiral Auxiliary:
The 1-phenylethylamine moiety is a well-established and effective chiral auxiliary in asymmetric synthesis.[11][12] When temporarily attached to a prochiral substrate, it creates a chiral environment that directs subsequent chemical transformations to occur with high diastereoselectivity.[12] After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched product.[12]
Use in the Synthesis of Bioactive Molecules:
The structural motif of (R)-1-(4-tert-butylphenyl)ethanamine is found in various pharmacologically active compounds. For example, derivatives of N-(4-tert-butylphenyl)carboxamides have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain relief.[13]
Safety and Handling
(R)-1-(4-tert-butylphenyl)ethanamine should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn.[1] It should be stored in a sealed container at 2-8°C, protected from moisture and direct sunlight.[1]
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Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed. (2020). Available at: [Link]
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